3-[(Acetyloxy)methyl]-7-[({5-[(3-methyl-4-nitrophenoxy)methyl]furan-2-yl}carbonyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
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Overview
Description
3-[(Acetyloxy)methyl]-7-[({5-[(3-methyl-4-nitrophenoxy)methyl]furan-2-yl}carbonyl)amino]-8-oxo-5-thia-1-azabicyclo[420]oct-2-ene-2-carboxylic acid is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Acetyloxy)methyl]-7-[({5-[(3-methyl-4-nitrophenoxy)methyl]furan-2-yl}carbonyl)amino]-8-oxo-5-thia-1-azabicyclo[420]oct-2-ene-2-carboxylic acid involves multiple steps, each requiring specific reagents and conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The acetyloxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction, oxidizing agents like potassium permanganate (KMnO4) for oxidation, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine, while substitution of the acetyloxy group could yield a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biology, this compound may be used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways. Its various functional groups can interact with biological molecules in specific ways, making it a valuable tool for biochemical research.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects. Its ability to interact with biological targets suggests it may have applications in drug development, particularly in the design of new antibiotics or anticancer agents.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 3-[(Acetyloxy)methyl]-7-[({5-[(3-methyl-4-nitrophenoxy)methyl]furan-2-yl}carbonyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves its interaction with specific molecular targets. These interactions can lead to the inhibition of enzymes, disruption of cellular processes, or modulation of signaling pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bicyclic structures with functional groups such as acetyloxy, nitro, and carbonyl groups. Examples include:
- 3-[(Acetyloxy)methyl]-7-[({5-[(3-methyl-4-nitrophenoxy)methyl]furan-2-yl}carbonyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid derivatives
- Other bicyclic compounds with similar functional groups
Uniqueness
What sets this compound apart is its specific combination of functional groups and the resulting chemical properties
Properties
IUPAC Name |
3-(acetyloxymethyl)-7-[[5-[(3-methyl-4-nitrophenoxy)methyl]furan-2-carbonyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O10S/c1-11-7-14(3-5-16(11)26(32)33)35-9-15-4-6-17(36-15)20(28)24-18-21(29)25-19(23(30)31)13(8-34-12(2)27)10-37-22(18)25/h3-7,18,22H,8-10H2,1-2H3,(H,24,28)(H,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRQXKQHEFWGWOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=CC=C(O2)C(=O)NC3C4N(C3=O)C(=C(CS4)COC(=O)C)C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O10S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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